![molecular formula C10H15ClN4O B1453039 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol CAS No. 1220036-27-0](/img/structure/B1453039.png)

2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol

Overview

Description

“2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol” is a chemical compound . It contains a pyrimidine ring, which is a six-membered heterocyclic aromatic moiety with two nitrogen atoms . Pyrimidine derivatives are known for their wide range of pharmacological applications .

Synthesis Analysis

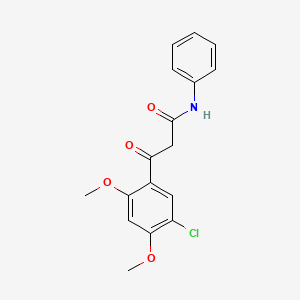

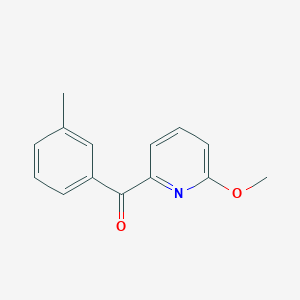

The synthesis of pyrimidine derivatives involves various synthetic approaches . For instance, the reaction of aniline derivatives with potassium tert-butoxide as a base and N-methylpyrrolidone as a solvent over a period of 30 minutes, followed by stirring for another 2 hours at 0–5°C, can yield a compound with a pyrimidine ring .Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and varied . The specific reactions of “this compound” are not detailed in the search results.Scientific Research Applications

Metabolic Pathways and Pharmacological Actions

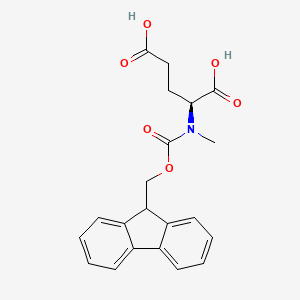

Recent studies have explored the metabolic pathways and pharmacological actions of arylpiperazine derivatives, including 2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol. These compounds, mainly used for treating depression, psychosis, or anxiety, undergo extensive metabolism involving cytochrome P450 enzymes such as CYP3A4 and CYP2D6. The metabolic processes result in the formation of 1-aryl-piperazines, which are known for their serotonin receptor-related effects. However, the detailed pharmacological actions and interactions of specific derivatives like this compound remain areas for further investigation to understand their full therapeutic potential and safety profile S. Caccia, 2007.

Therapeutic Potential and Drug Design

Piperazine derivatives are highlighted for their therapeutic uses across various medical conditions, including antipsychotic, antihistamine, antianginal, and antidepressant applications. These derivatives' medicinal value is attributed to their ability to modulate neurotransmitter systems, indicating a broad spectrum of potential clinical applications. The slight modifications in the substitution pattern on the piperazine nucleus significantly impact the medicinal potential of the resultant molecules, underscoring the importance of structural design in developing new therapeutic agents A. Rathi et al., 2016.

Biofuel and Energy Production

Exploring alternative energy sources has led to the investigation of bio-ethanol and its derivatives for hydrogen production. Research has shown that ethanol reforming, facilitated by catalysts like Rh and Ni, can be an efficient method for hydrogen production from renewable resources. This process's efficiency is greatly influenced by catalyst selection and preparation, with certain supports like MgO and ZnO enhancing catalyst activity. Such studies open new avenues for using ethanol derivatives in sustainable energy production, addressing the need for renewable energy carriers M. Ni et al., 2007.

Mechanism of Action

Target of Action

It’s known that diazine alkaloids, which include pyrimidines, have a wide range of pharmacological applications .

Mode of Action

Diazines are reported to exhibit various activities such as antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Biochemical Pathways

Diazines are known to affect a wide range of biological activities .

Pharmacokinetics

The search results mention that synthetic methodologies have been used to create molecules with improved druglikeness and adme-tox properties .

Result of Action

Diazines are known to have a wide range of biological activities .

Safety and Hazards

The safety data sheet for a similar compound, “4-(6-Chloro-4-pyrimidinyl)morpholine”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to handle such compounds with care, using protective equipment and working in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyrimidine derivatives, including this compound, are known to exhibit a range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties . These interactions often involve binding to specific enzyme active sites or receptors, thereby modulating their activity.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, pyrimidine derivatives can modulate the activity of enzymes involved in DNA synthesis and repair, leading to changes in gene expression and cellular proliferation . Additionally, this compound may impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the context. For instance, pyrimidine derivatives are known to inhibit DNA topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition can lead to the accumulation of DNA breaks, ultimately affecting cell viability and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrimidine derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities, thereby affecting the overall impact of the compound over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. For instance, pyrimidine derivatives are known to be substrates for cytochrome P450 enzymes, which catalyze their oxidation and subsequent metabolism . These metabolic pathways can influence the bioavailability and efficacy of the compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is essential for predicting the pharmacokinetics and pharmacodynamics of the compound.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound may be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biological effects . The localization of the compound can impact its activity and function, thereby influencing its overall pharmacological profile.

Properties

IUPAC Name |

2-[4-(6-chloropyrimidin-4-yl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4O/c11-9-7-10(13-8-12-9)15-3-1-14(2-4-15)5-6-16/h7-8,16H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLPIJNIFCQNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001247655 | |

| Record name | 4-(6-Chloro-4-pyrimidinyl)-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220036-27-0 | |

| Record name | 4-(6-Chloro-4-pyrimidinyl)-1-piperazineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220036-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(6-Chloro-4-pyrimidinyl)-1-piperazineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001247655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chloro-2-pyridinyl)carbonyl]-3-piperidinecarboxylic acid](/img/structure/B1452956.png)

![6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid](/img/structure/B1452965.png)

![1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1452969.png)